molecular formula C4H6N4O B030909 4,5-Diamino-6-hydroxypyrimidine CAS No. 1672-50-0

4,5-Diamino-6-hydroxypyrimidine

Cat. No.: B030909
CAS No.: 1672-50-0
M. Wt: 126.12 g/mol
InChI Key: PWRHKLKFADDKHS-UHFFFAOYSA-N
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Chemical Reactions Analysis

CC-220 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

4,5-Diamino-6-hydroxypyrimidine (DAHP) is a compound of significant interest in biochemical and pharmacological research due to its biological activities, particularly as an inhibitor of GTP cyclohydrolase I (GTPCH), a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4). This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies.

Target Enzyme: GTP Cyclohydrolase I
DAHP primarily acts as a selective inhibitor of GTP cyclohydrolase I, which is crucial in the de novo synthesis of BH4. By inhibiting this enzyme, DAHP effectively reduces the levels of BH4, leading to decreased production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in various cell types, including macrophages and endothelial cells .

Biochemical Pathways Affected
The inhibition of GTPCH by DAHP results in multiple downstream effects:

  • Reduced Nitric Oxide Production : DAHP has been shown to suppress NO production in cytokine-activated cells, which is significant for inflammatory responses .
  • Altered Gene Expression : The compound influences gene expression related to inflammatory pathways, particularly those involving iNOS .

Biological Effects

Neuroprotective Properties
In animal models, DAHP has demonstrated neuroprotective effects. For instance, in a rat model of middle cerebral artery occlusion, DAHP treatment resulted in reduced neuronal damage and improved functional outcomes. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress and inflammation are involved.

Anti-inflammatory Activity
DAHP has been evaluated for its anti-inflammatory properties. A study indicated that pre-treatment with DAHP mitigated the gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In this study, rats pre-treated with DAHP showed significantly reduced intestinal permeability and ulcer formation compared to controls receiving only indomethacin .

Case Study 1: Inhibition of NSAID-Induced Damage

A study involving Sprague-Dawley rats assessed the protective effects of DAHP against indomethacin-induced gastrointestinal damage. The results indicated that:

  • Control Group : Exhibited significant ulceration.
  • DAHP Pre-treatment Group : Showed no ulceration and normal intestinal permeability.
GroupTreatmentPointed UlcersLongitudinal Ulcers% Excretion of 51Cr-EDTA in Urine
1Control55 ± 1015 ± 910.5 ± 2.5
2Indomethacin0011.5 ± 0.8
3Nabumetone002.7 ± 1.5

The data highlights the protective role of DAHP against NSAID-induced mucosal injury .

Case Study 2: Effects on Hematological Parameters

Research on the hematological effects of DAHP revealed its potential in enhancing red blood cell parameters when used in combination with metal complexes. In tumor-bearing mice treated with DAHP complexes, significant improvements were noted in hemoglobin levels and overall blood counts compared to controls .

ParameterControl (NaCl)DAHP Complexes
Hemoglobin (g/dl)7.810.7 - 11.4
RBC Count (×10^6 cells/cm³)4.726.3 - 6.4
White Blood Cells (×10^6 cells/cm³)24008800 - 12000

This indicates that DAHP not only plays a role in inflammation but may also enhance hematological health under certain conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 4,5-diamino-6-hydroxypyrimidine, and how can purity be ensured?

  • The compound can be synthesized via condensation reactions using precursors like urea or thiourea derivatives under acidic or basic conditions. Purification often involves recrystallization from solvents such as water or ethanol. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm) is recommended due to the aromatic pyrimidine core . Ensure residual solvents are removed via vacuum drying, and verify purity using elemental analysis (C, H, N) .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool, dry environment away from oxidizing agents. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : The hydroxyl (-OH) and amino (-NH2) groups produce broad peaks in DMSO-d5. Aromatic protons resonate at δ 6.5–8.0 ppm.
  • FT-IR : Key peaks include N-H stretches (3200–3400 cm⁻¹), C=O/C=N (1650–1700 cm⁻¹), and aromatic C-H bends (600–800 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+ at m/z 127.1 .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Stability studies indicate degradation above pH 9 due to deprotonation of the hydroxyl group, leading to ring-opening reactions. Below pH 3, protonation of amino groups reduces solubility. Optimal stability is observed at pH 5–6. Thermal gravimetric analysis (TGA) shows decomposition >200°C, suggesting storage at ≤25°C .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Discrepancies arise from competing reactions at the C2 and C4 positions. To favor substitution at C4, use bulky leaving groups (e.g., tosylates) and polar aprotic solvents (DMF or DMSO). Monitor reaction progress via TLC with iodine staining or UV fluorescence .

Q. How can computational modeling predict the tautomeric equilibria of this compound?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal dominant keto-enol tautomers. The enol form stabilizes intramolecular hydrogen bonding between the hydroxyl and adjacent amino group, influencing reactivity in metal coordination studies .

Q. What experimental designs mitigate interference from byproducts during derivatization?

  • Use orthogonal purification methods:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to separate amine derivatives.
  • Chelation : Add EDTA to aqueous solutions to sequester metal ions that catalyze side reactions .

Q. How does this compound interact with transition metals, and what are the implications for catalytic applications?

  • The compound acts as a bidentate ligand, coordinating via the hydroxyl oxygen and amino nitrogen. X-ray crystallography of Cu(II) complexes shows square-planar geometry, enhancing catalytic activity in oxidation reactions. Compare IR shifts (e.g., Δν(N-H) = -50 cm⁻¹) to confirm coordination .

Q. Methodological Guidance

  • Contradiction Analysis : Cross-validate spectral data with synthetic replicates to distinguish intrinsic variability from procedural errors .
  • Advanced Characterization : Pair X-ray diffraction with Hirshfeld surface analysis to map intermolecular interactions in crystal lattices .

Properties

IUPAC Name

4,5-diamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHKLKFADDKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168240
Record name 4,5-Diaminohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-50-0
Record name 4,5-Diaminohypoxanthine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diamino-6-hydroxypyrimidine
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Record name 4,5-Diaminohypoxanthine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Diamino-6-hydroxypyrimidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5-Diamino-6-hydroxypyrimidine
4,5-Diamino-6-hydroxypyrimidine
4,5-Diamino-6-hydroxypyrimidine
4,5-Diamino-6-hydroxypyrimidine
4,5-Diamino-6-hydroxypyrimidine
4,5-Diamino-6-hydroxypyrimidine

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